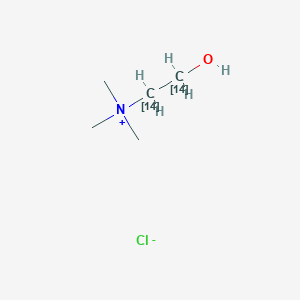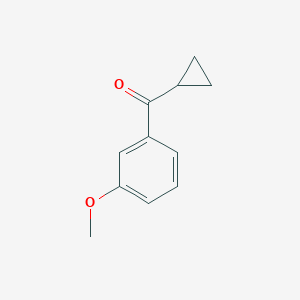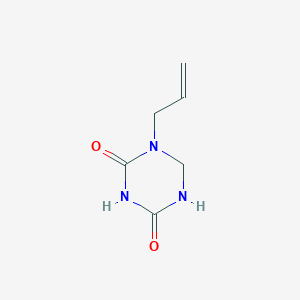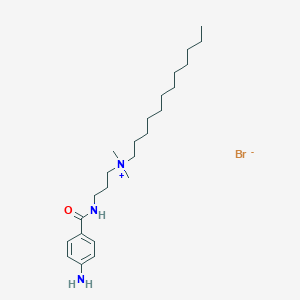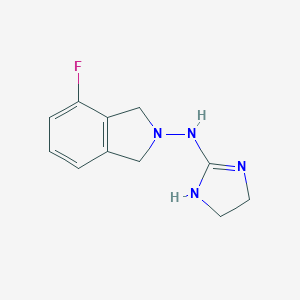
Isaglidole
概述
描述
Isaglidole, also known as AZD3293, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. This drug targets the beta-secretase enzyme, which plays a crucial role in the formation of amyloid plaques in the brain. Amyloid plaques are one of the hallmarks of Alzheimer's disease, and their accumulation is thought to contribute to the cognitive decline seen in this condition.
作用机制
Isaglidole works by inhibiting the beta-secretase enzyme, which is responsible for the production of amyloid beta peptides. Amyloid beta peptides are the building blocks of amyloid plaques, which are thought to be a major contributor to the cognitive decline seen in Alzheimer's disease. By inhibiting beta-secretase, Isaglidole reduces the production of amyloid beta peptides and therefore reduces the formation of amyloid plaques in the brain.
生化和生理效应
Isaglidole has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses. Isaglidole is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of administration. Isaglidole is primarily metabolized by the liver and excreted in the urine.
实验室实验的优点和局限性
One advantage of Isaglidole is that it specifically targets the beta-secretase enzyme, which is thought to be a key player in the development of Alzheimer's disease. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of Isaglidole is that it may not be effective in all patients with Alzheimer's disease, as there is significant heterogeneity in the underlying pathology of this condition.
未来方向
There are several future directions for research on Isaglidole. One area of focus is the development of more effective dosing regimens, as well as the identification of biomarkers that can be used to monitor the progression of Alzheimer's disease and the response to Isaglidole treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in the development of Alzheimer's disease. Finally, there is a need for further research on the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.
Conclusion
In conclusion, Isaglidole is a promising drug candidate for the treatment of Alzheimer's disease. Its specificity for the beta-secretase enzyme and its favorable safety profile make it an attractive target for further research. Future studies will be needed to determine the optimal dosing regimens, identify biomarkers for monitoring disease progression and treatment response, and evaluate the long-term safety and efficacy of Isaglidole in human patients with Alzheimer's disease.
科学研究应用
Isaglidole has been extensively studied in preclinical models of Alzheimer's disease, including in vitro and in vivo studies. These studies have shown that Isaglidole is effective at reducing the formation of amyloid plaques in the brain, which is a key pathological feature of Alzheimer's disease. Isaglidole has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
110605-64-6 |
|---|---|
产品名称 |
Isaglidole |
分子式 |
C11H13FN4 |
分子量 |
220.25 g/mol |
IUPAC 名称 |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine |
InChI |
InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15) |
InChI 键 |
ZLVARELBORDLAV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
规范 SMILES |
C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F |
其他 CAS 编号 |
110605-64-6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

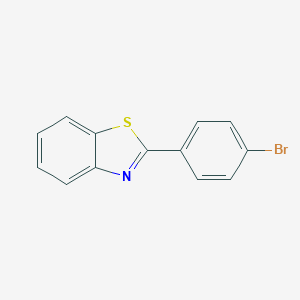
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

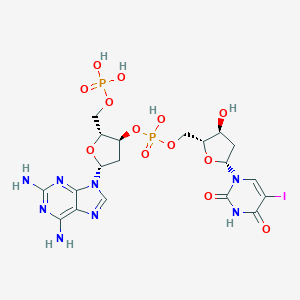
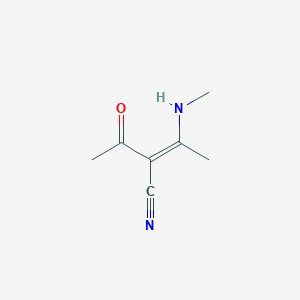
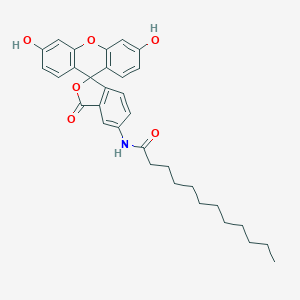
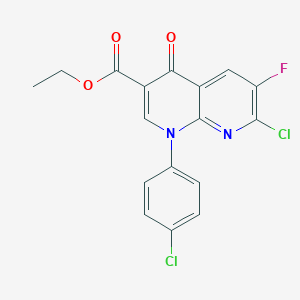
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
